molecular formula C8H13ClN2O B15297357 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

Cat. No.: B15297357
M. Wt: 188.65 g/mol
InChI Key: KFGBNCBTCIPOCI-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a chemical compound with the molecular formula C7H12ClN3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrrolidinone with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized to produce the oxazole ring. The final product is obtained by treating the oxazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyrrolidine ring.

Scientific Research Applications

3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
  • 3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride

Uniqueness

3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H

InChI Key

KFGBNCBTCIPOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCN2.Cl

Origin of Product

United States

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